7-(4-乙基苯基)-7-氧代庚酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 7-alkyl-7-methoxycarbonylcycloheptatrienes has been achieved by alkylation of cycloheptatriene-7-carboxylic acid, followed by methylation with diazomethane . Although this does not directly describe the synthesis of 7-(4-Ethylphenyl)-7-oxoheptanoic acid, the alkylation step could potentially be adapted for introducing the 4-ethylphenyl group. Additionally, the synthesis of ethyl or methyl 7-oxoheptanoate has been reported through the reaction of cycloheptanone with potassium persulfate in ethanol or methanol, followed by oxidation with pyridinium chlorochromate (PCC) . This method could be a starting point for synthesizing the 7-oxoheptanoic acid moiety of the target compound.

Molecular Structure Analysis

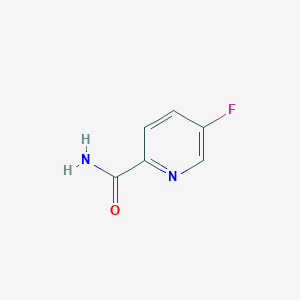

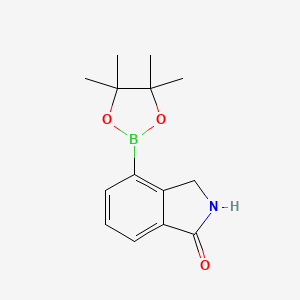

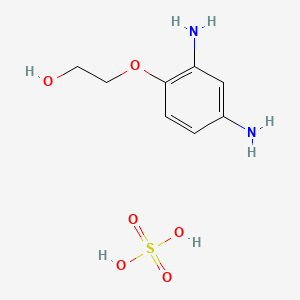

The molecular structure of 7-(4-Ethylphenyl)-7-oxoheptanoic acid would consist of a seven-carbon chain with a terminal carboxylic acid group, an oxo group (carbonyl) at the seventh carbon, and a 4-ethylphenyl group attached to the same carbon. The structure analysis of similar compounds suggests that steric factors could influence the stability and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 7-(4-Ethylphenyl)-7-oxoheptanoic acid include valence isomerization between cycloheptatriene and norcaradiene forms, as observed in the synthesis of 7-alkyl-7-methoxycarbonylcycloheptatrienes . This type of isomerization is influenced by steric factors. The oxidation reactions to introduce oxo functionalities have also been described, such as the conversion of 7-hydroxyheptanoate to 7-oxoheptanoate using PCC .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-(4-Ethylphenyl)-7-oxoheptanoic acid are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of carboxylic acids, such as the ability to form hydrogen bonds, which would affect its solubility and boiling point. The presence of the oxo group and the 4-ethylphenyl group would also influence the compound's reactivity and interaction with other chemical entities.

科学研究应用

合成和抗增殖活性

研究的一个领域集中在与7-(4-乙基苯基)-7-氧代庚酸相关的衍生物的合成及其生物活性上。例如,已经探索了合成包含金刚烷片段的康贝拉斯汀衍生物。这些衍生物对人类上皮肺癌细胞显示出中等细胞毒性,表明具有潜在的抗增殖应用(Nurieva et al., 2015)。

化学合成和表征

另一个重要的应用涉及开发复杂分子的新合成途径。有关从前体合成芳基取代的吡咯喹啉和吡啶喹啉的研究已经报道。这项工作突显了构建苯并角三环酰胺的创新方法,展示了相关化合物的化学多样性(Watts & Bunce, 2018)。

药理评价

对衍生物作为雌激素受体配体和环氧化酶抑制剂的潜在性进行了药理评价。这项研究指出了明确的构效关系,某些修饰可以增强对乳腺癌细胞系的抗增殖效果,并抑制环氧化酶酶,表明可能干扰花生四烯酸级联反应(Wiglenda et al., 2005)。

分析表征和质谱

已经开发了用电喷雾离子化联用质谱技术对小型羰基羧酸,包括6-氧代庚酸进行表征的分析技术。这些方法阐明了碎裂途径,并提供了对相关化合物结构分析的见解,展示了先进分析工具在理解这类分子性质中的重要性(Kanawati et al., 2007)。

属性

IUPAC Name |

7-(4-ethylphenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-12-8-10-13(11-9-12)14(16)6-4-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSYCGLGWKMVQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620422 |

Source

|

| Record name | 7-(4-Ethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Ethylphenyl)-7-oxoheptanoic acid | |

CAS RN |

502651-42-5 |

Source

|

| Record name | 4-Ethyl-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502651-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Ethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)